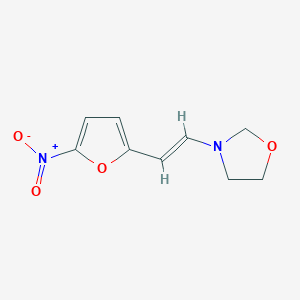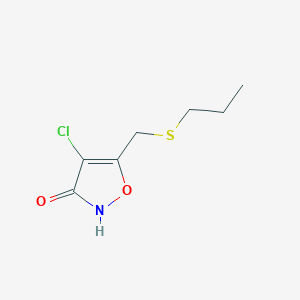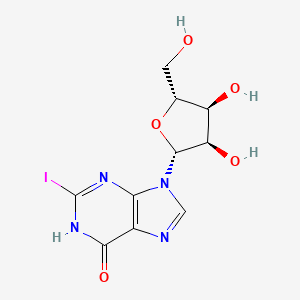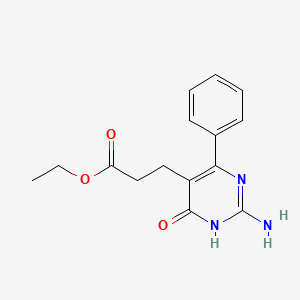
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under acidic conditions. The reaction typically proceeds through a Schiff base formation followed by cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of metal-free conditions to promote high yields and broad substrate compatibility. For example, a novel cascade radical addition/cyclization reaction of non-activated olefins and oxamic acids has been proposed for the preparation of aminoacyl fused quinazolinone derivatives under mild conditions .
化学反応の分析
Types of Reactions
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: The compound exhibits antitumor and anticonvulsant activities, making it a potential candidate for drug development.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes
作用機序
The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one include other quinazolinone derivatives such as:
- 2-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Methoxy)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Chlorobenzylidene)amino)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
特性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+ |
InChIキー |
TVBTXIOYQVJHOK-YBFXNURJSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


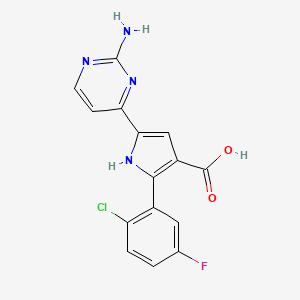
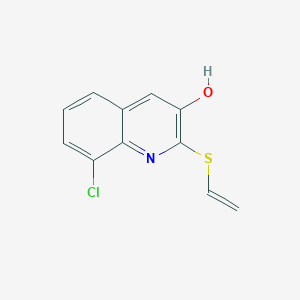
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
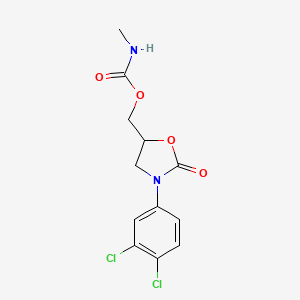
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
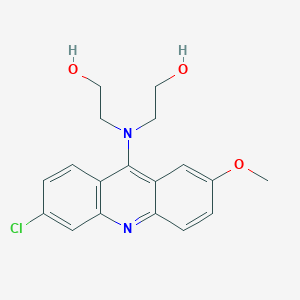


![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
